Differential Uterine Stimulation Potency: 5,6-Dihydro PGE3 vs. PGE1
In direct in vitro comparative testing, 5,6-Dihydro PGE3 exhibits a 14-fold reduction in uterine smooth muscle stimulant activity when directly compared to PGE1 [1]. This significant attenuation of a primary off-target effect for potential antithrombotic agents was quantified in a rat uterine strip assay [1].
| Evidence Dimension | Uterine Smooth Muscle Stimulation Potency |
|---|---|
| Target Compound Data | Potency defined as 14-fold lower than PGE1 |
| Comparator Or Baseline | PGE1 (baseline activity) |
| Quantified Difference | 5,6-Dihydro PGE3 is 14 times less active as a uterine stimulant. |
| Conditions | In vitro rat uterine strip bioassay |
Why This Matters
This quantification directly addresses a critical limitation of PGE1 in antithrombotic applications, providing a data-driven rationale for selecting 5,6-Dihydro PGE3 when uterine smooth muscle effects must be minimized in an experimental model.
- [1] Samel N, et al. Identification and biological activity of a novel natural prostaglandin, 5,6-dihydro-prostaglandin E3. Prostaglandins. 1987 Jan;33(1):137-46. View Source
